5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
描述
The compound 5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a 3-chlorophenyl group and a sulfonamide-linked azetidine moiety bearing a 5-bromothiophene ring. This structure combines halogenated aromatic systems (bromothiophene, chlorophenyl) with a sulfonylazetidine group, which may enhance interactions with biological targets such as enzymes or receptors.
属性
IUPAC Name |
5-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]-3-(3-chlorophenyl)-1,2,4-oxadiazole | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3O3S2/c16-12-4-5-13(24-12)25(21,22)20-7-10(8-20)15-18-14(19-23-15)9-2-1-3-11(17)6-9/h1-6,10H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPBWEOPRRMTST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学研究应用
5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and drug discovery . This compound features a molecular weight of 460.8 and a molecular formula of C15H11BrClN3O3S2 .
Synthesis and Characterization
The compound belongs to a class of nitrogen-containing heterocycles, specifically 5-membered rings, which have garnered attention for their presence in natural products and medicinal applications . It is related to 2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles, which can be synthesized through oxidative cyclization of Schiff bases using Chloramine-T as an oxidant .
Anticancer Agents
1,2,4-oxadiazoles, a structural component of the title compound, have shown promise as anticancer agents . Derivatives of N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines have demonstrated antitumor activity against various cancer cell lines, including HCT-116, PC-3, and SNB-19 . Additionally, bis-1,2,4-oxadiazole-fused-benzothiazole derivatives have exhibited biological activity against A549, MCF-7, A375, and HT-29 cancer cell lines .
SLACK Channel Inhibition
1,2,4-oxadiazoles have been identified as inhibitors of SLACK channels . For example, compound VU0531245 inhibited WT SLACK channels with an IC50 value of 2.1 μM and displayed high permeability with no evidence of P-glycoprotein-mediated efflux .
Tryptophan-Kynurenine Metabolism
Research on the tryptophan-kynurenine (Trp-KYN) metabolic pathway has implications for understanding the roles of compounds like 5-(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole . Key compounds in this pathway, such as kynurenine (KYN) and quinolinic acid (QUIN), are being investigated as potential risk factors for disease initiation, biomarkers for early detection, and targets for therapeutic interventions . The effects of these metabolic products on immune responses, neuroinflammation, and cellular energy regulation are of particular interest .
Indoxyl Sulfate Pathway
In the indoxyl sulfate (INS) pathway, tryptophan is converted to indole, which is metabolized into indoxyl and then INS . INS can act as both a pro-oxidant and antioxidant, depending on the context and concentration . It also activates target genes, contributing to oxidative stress, inflammation, and endothelial dysfunction .
Indole-3-Acetamide Pathway
相似化合物的比较
Comparison with Structural Analogs
Substituent Effects on the Oxadiazole Core
The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Table 1: Comparison of Structural Analogs
Key Observations:
Halogen Positioning: The target compound’s 5-bromothiophene group may enhance π-stacking and hydrophobic interactions compared to 4-bromophenyl in . Thiophene’s electron-rich nature could improve binding to aromatic residues in proteins.
Sulfonylazetidine vs. Vinyl Linkers :
- The sulfonylazetidine moiety in the target compound likely improves metabolic stability and provides a rigid spacer, whereas the vinyl group in may increase conformational flexibility, affecting binding kinetics.
Molecular Weight and Bioactivity :
Role of Halogen Substituents
- Bromine vs.
- Positional Effects : The 5-bromo substitution on thiophene (target compound) versus 3-bromo on phenyl () may influence steric and electronic interactions with targets.
常见问题
What structural features of this compound are critical for its biological activity, and how are they validated experimentally?
The compound’s bioactivity is influenced by its 1,2,4-oxadiazole core, which enhances metabolic stability, and the 5-bromothiophene sulfonyl group, which may facilitate target binding via π-π interactions. The azetidine ring introduces conformational rigidity, while the 3-chlorophenyl group contributes to lipophilicity and selectivity. Structure-activity relationship (SAR) studies on analogous oxadiazoles revealed that substitutions at the 3- and 5-positions significantly modulate apoptosis-inducing activity . Validation involves in vitro assays (e.g., caspase activation) and crystallographic analysis to confirm binding modes (e.g., SHELX-refined X-ray structures) .
How should researchers design experiments to investigate the compound’s apoptosis-inducing mechanism?
Begin with caspase-3/7 activation assays to confirm apoptosis induction. Use flow cytometry to assess cell cycle arrest (e.g., G1-phase accumulation observed in T47D cells) . For target identification, employ photoaffinity labeling with a biotinylated derivative, followed by pull-down assays and mass spectrometry to identify binding partners like TIP47, an IGF-II receptor-binding protein . Validate findings using siRNA knockdown or CRISPR-edited cell lines to correlate target expression with activity.
What synthetic challenges arise during the preparation of the azetidine-sulfonyl moiety, and how can they be mitigated?
The azetidine ring’s sulfonylation requires careful control of reaction conditions to avoid ring-opening. Use anhydrous dichloromethane and slow addition of sulfonyl chlorides at 0°C to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water mixtures) improves yield . Monitor reaction progress by TLC and confirm product identity using -NMR (azetidine protons at δ 3.5–4.5 ppm) and HRMS .
Which crystallographic techniques are optimal for resolving the compound’s 3D structure?
Single-crystal X-ray diffraction using a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) is recommended. Refinement via SHELXL (R-factor < 0.05) resolves bond angles (e.g., N2–C19–O1 = 113.1°) and torsional parameters. Multi-scan absorption correction (SADABS) ensures data accuracy, while triclinic space group (P1) analysis confirms molecular packing .
How does the 3-chlorophenyl substituent influence selectivity across cancer cell lines?
The chloro group’s electron-withdrawing nature enhances binding to hydrophobic pockets in targets like TIP47. SAR studies on analogues show that para-substitutions (e.g., CF) improve potency in breast cancer (T47D) but reduce activity in colorectal models, likely due to steric hindrance. Test selectivity by profiling the compound against a panel of 60+ NCI cell lines and correlating activity with target expression via Western blot .
What analytical methods are essential for characterizing this compound’s purity and stability?
- HPLC-PDA : Use a C18 column (ACN/water gradient) to assess purity (>98%).
- /-NMR : Confirm structural integrity (e.g., oxadiazole C=O at δ 165–170 ppm).
- HRMS : Verify molecular formula (e.g., [M+H] = calculated 538.49 Da) .
- Stability : Store at -20°C in anhydrous DMSO; monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
How can computational modeling predict interactions between this compound and its molecular target?
Perform molecular docking (AutoDock Vina) using the crystal structure of TIP47 (PDB: N/A; homology model suggested). Parameterize the force field for sulfonyl and bromothiophene groups. Validate docking poses with molecular dynamics simulations (AMBER) to assess binding free energy (MM-PBSA). Compare results with mutagenesis data (e.g., TIP47 residue binding) .
Which in vivo models are suitable for evaluating antitumor efficacy, and what metrics should be prioritized?
Use the MX-1 xenograft model (immunodeficient mice) for breast cancer. Administer the compound intraperitoneally (10–50 mg/kg, 5×/week) and measure tumor volume (caliper) and body weight. Endpoints include tumor growth inhibition (%TGI) and histopathology (H&E staining). For pharmacokinetics, quantify plasma exposure (LC-MS/MS) and calculate AUC .
How should researchers address discrepancies in cell line-specific activity?
Conduct dose-response assays (IC values) across resistant/sensitive lines. Perform RNA-seq to identify differentially expressed genes (e.g., TIP47, Bcl-2). Use isogenic pairs (e.g., CRISPR-engineered TIP47-KO vs. WT) to confirm target dependency. Evaluate off-target effects via kinome profiling (Eurofins KinaseScan) .
What formulation strategies improve solubility and bioavailability for preclinical testing?
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